molecular formula C18H24N4O2 B2433429 1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea CAS No. 1797289-37-2

1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Cat. No. B2433429
CAS RN: 1797289-37-2
M. Wt: 328.416
InChI Key: VVDYFIZFUXDILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cancer cell growth and proliferation.

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives have been synthesized through various chemical reactions, showcasing the versatility in the creation of cyclic urea derivatives. For example, a method involves condensing urea, benzaldehyde, and ethyl acetoacetate by the Biginelli reaction, followed by several steps to form specific urea derivatives. These compounds were characterized based on spectral data and screened for their antioxidant activity (George et al., 2010).

Biological Activities

  • Some cyclic urea derivatives have been evaluated for their metal chelating effects and inhibition profiles against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This suggests potential applications in treating conditions associated with enzyme dysfunction or imbalance (Sujayev et al., 2016).
  • Another study explored the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates to study the substituent effect on complexation, indicating their potential in creating specific molecular interactions and structures (Ośmiałowski et al., 2013).

Molecular Devices and Complexation

  • Certain urea derivatives have been complexed with cyclodextrins to form molecular devices. These complexes undergo photoisomerization, which could be exploited in designing molecular switches or sensors (Lock et al., 2004).

Environmental and Chemical Applications

  • Urea derivatives have also been studied for their application in environmental science, such as the degradation of chlorimuron-ethyl by Aspergillus niger, which highlights the potential use of these compounds in bioremediation processes (Sharma et al., 2012).

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-11-19-12-22(16(13)23)10-9-20-17(24)21-15-7-5-14(6-8-15)18(2,3)4/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDYFIZFUXDILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CCNC(=O)NC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

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